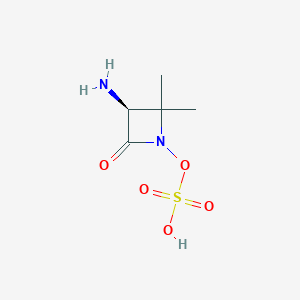

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Beschreibung

Historical Development of β-Lactam Chemistry

The foundation of β-lactam chemistry dates to Hermann Staudinger’s 1907 synthesis of the first β-lactam via a [2+2] cycloaddition between a Schiff base and diphenylketene. This discovery laid the groundwork for understanding the reactivity of the four-membered azetidinone ring, which later became central to antibiotic development. The serendipitous discovery of penicillin by Alexander Fleming in 1928 marked a turning point, as its bicyclic β-lactam structure (a fusion of thiazolidine and azetidinone rings) exhibited unprecedented antibacterial activity. Subsequent efforts focused on stabilizing the β-lactam core against hydrolysis, leading to cephalosporins in the 1960s and monobactams like aztreonam in the 1980s.

Table 1: Key Milestones in β-Lactam Chemistry

Significance of Monocyclic β-Lactams in Medicinal Chemistry

Monocyclic β-lactams, such as aztreonam, circumvent the hypersensitivity issues associated with penicillins and cephalosporins while retaining potent activity against Gram-negative bacteria. Their simpler structure allows for precise modifications at the C-3 and C-4 positions, enabling optimization of pharmacokinetic properties and target selectivity. Recent studies highlight their expanding roles beyond antibiotics, including anticancer, anti-inflammatory, and enzyme inhibitory applications. For example, 3-amino-4-substituted azetidinones exhibit cholesterol absorption inhibition, underscoring their versatility.

Table 2: Comparative Features of Mono- vs. Bicyclic β-Lactams

| Feature | Monocyclic β-Lactams | Bicyclic β-Lactams |

|---|---|---|

| Ring strain | Moderate | High |

| Hydrolysis resistance | Higher | Lower |

| Synthetic flexibility | Easier functionalization | Limited by fused ring |

| Therapeutic range | Antibacterial, anticancer, enzymatic | Primarily antibacterial |

Structure-Activity Relationship Paradigms in Azetidinones

The biological activity of β-lactams is intimately tied to their molecular geometry. Robert Burns Woodward’s h-parameter quantifies the pyramidalization of the β-lactam nitrogen, correlating with hydrolysis susceptibility. Monobactams, with h = 0.05–0.10 Å, exhibit greater stability than penams (h = 0.40–0.50 Å). Substituents at C-3 and C-4 further modulate activity:

- C-3 amino groups enhance interactions with bacterial penicillin-binding proteins (PBPs).

- C-4 oxo groups increase electrophilicity, improving acylation of target enzymes.

- Steric hindrance from dimethyl groups at C-2 slows β-lactamase-mediated degradation.

Table 3: Impact of Substituents on β-Lactam Reactivity

| Substituent Position | Functional Group | Effect on Reactivity/Activity |

|---|---|---|

| C-2 | Dimethyl | Steric shielding of β-lactam ring |

| C-3 | Amino | Enhanced PBP binding |

| C-4 | Oxo | Increased electrophilicity |

Position of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Hydrogen Sulfate in Contemporary β-Lactam Research

This compound’s structure integrates critical modifications for stability and targeted activity:

- (S)-Stereochemistry : Ensures optimal spatial orientation for enzyme binding.

- Hydrogen sulfate group : Improves solubility and facilitates prodrug strategies, where the sulfate moiety may be cleaved in vivo to enhance bioavailability.

- Dimethyl and oxo groups : Collectively stabilize the β-lactam ring against enzymatic hydrolysis while maintaining reactivity toward biological targets.

Recent synthetic advances, such as Staudinger cycloaddition and selective deprotection methods, enable efficient production of analogous 3-amino-4-substituted derivatives. These compounds are being evaluated as inhibitors of histone deacetylases (HDACs) and fatty acid amide hydrolases (FAAHs), reflecting a shift toward non-antibiotic applications.

Eigenschaften

IUPAC Name |

[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGJTKZKKHLQQN-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate has versatile applications in scientific research, including:

Chemistry: It is used in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.

Industry: The compound is used in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Purity : 98% (typical commercial availability)

- Stock availability : 1g–5g quantities (commonly listed as "in stock")

- Price : ¥3062.00/g (as per 2024 product catalogs) .

Comparison with Structurally Similar Sulfonate Compounds

Structural and Functional Group Analysis

The following table compares (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate with three sulfonates of comparable complexity and commercial relevance:

Key Observations :

- The azetidinone core in the target compound confers ring strain and reactivity compared to larger pyran or oxazolidinone rings, enhancing its utility in β-lactam antibiotic synthesis .

Stability and Reactivity

- Protonation/Deprotonation: Studies on methyl 3-amino-2,3-dideoxyhexopyranosides (structurally distinct but functionally analogous) reveal that amino groups in strained rings exhibit unique protonation energetics, which may extend to (S)-3-amino azetidinone derivatives .

- Crystal Lattice Interactions: Hydrogen-bonding networks (N–H···O, C–H···O) stabilize sulfonate derivatives in crystalline states. However, the azetidinone’s rigid dimethyl-substituted ring may limit conformational flexibility compared to spirocyclic or morpholine-containing analogs .

Biologische Aktivität

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, also known as BAL30072 Impurity 5, is a compound with significant biological potential. Its molecular formula is CHNOS, and it has garnered attention for its unique structure and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 210.21 g/mol

- CAS Number : 102507-49-3

- Structure : The compound features an azetidinone ring structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may modulate enzyme activities and affect cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Interaction : It can bind to receptors or proteins, altering their function and impacting cell behavior.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are summarized findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against strains such as E. coli and S. aureus. |

| Study 2 | Cytotoxicity | Evaluated against cancer cell lines (e.g., HT-29). Showed IC values indicating moderate cytotoxic effects. |

| Study 3 | Mechanistic Studies | Proposed that the compound disrupts cellular processes by targeting specific kinases involved in proliferation. |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Antibacterial Case Study :

- Researchers assessed the compound's effectiveness against multi-drug resistant bacteria.

- Results indicated a promising antibacterial profile, suggesting its potential as a lead compound for drug development.

-

Cancer Research Case Study :

- The compound was tested on various cancer cell lines.

- Observations included significant reductions in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis

In comparison to similar compounds, this compound exhibits unique properties due to its sulfate group. This feature enhances its solubility and reactivity compared to other azetidinone derivatives.

| Compound | Molecular Formula | Activity Profile |

|---|---|---|

| This compound | CHNOS | Antibacterial, Cytotoxic |

| (S)-3-Amino-4-methylazetidinone | CHNO | Limited antibacterial activity |

Q & A

Q. What synthetic routes are available for (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, and what are the critical reaction parameters?

A common method involves stereoselective synthesis starting from L-threonine derivatives. Key steps include:

- Sulfation : Reaction of the azetidinone precursor with sulfur trioxide-triethylamine complex under anhydrous conditions.

- Optimal Conditions : Maintain temperatures below 0°C during sulfation to prevent racemization. Use dichloromethane as a solvent for better yield (70–85%) .

- Purification : Crystallization from ethanol-water mixtures enhances enantiomeric purity (>98% ee).

Q. What analytical techniques are recommended for structural and purity characterization of this compound?

- NMR Spectroscopy : H and C NMR (DMSO-d₆) to confirm stereochemistry and detect impurities. Key signals include δ 4.2 ppm (azetidinone C-H) and δ 1.3 ppm (dimethyl groups).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation ([M+H]⁺ at m/z 237.08).

- HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess purity (>99%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering abiotic and biotic transformations?

Adopt a tiered approach:

Laboratory Studies :

- Hydrolysis : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis : Use simulated sunlight (λ > 290 nm) to assess photo-stability.

Ecotoxicology :

- Microcosm Models : Test effects on soil microbial communities (e.g., respiration rates, biomass).

- Bioaccumulation : Measure log Kow and BCF (bioconcentration factor) in aquatic organisms .

Table 1 : Hydrolysis Half-Lives at pH 7 and 25°C

| Condition | Half-Life (Days) | Major Degradants |

|---|---|---|

| Aqueous Buffer | 14.2 | Sulfate ester hydrolysis |

| Simulated Soil | 9.8 | Azetidinone ring opening |

Q. How can contradictory data on the compound’s biological activity be resolved, particularly in enzyme inhibition assays?

- Methodological Refinement :

- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time interaction kinetics with target enzymes (e.g., β-lactamases).

- Control Experiments : Include competitive inhibitors (e.g., clavulanic acid) to validate specificity.

- Data Normalization : Account for buffer composition (e.g., divalent cations may alter sulfonate group reactivity) .

Q. What computational strategies are effective for predicting biomolecular interactions of this compound?

- Molecular Docking : Use AutoDock Vina to model binding poses with penicillin-binding proteins (PBPs). Focus on hydrogen bonding with Ser130 and hydrophobic interactions with the dimethyl group.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfated azetidinone moiety in aqueous and membrane environments .

Methodological Guidance for Data Contradictions

Q. How should researchers address variability in reported synthetic yields across studies?

- Parameter Optimization :

- Temperature Gradients : Test sulfation at −10°C to 10°C to identify racemization thresholds.

- Solvent Screening : Compare yields in dichloromethane vs. THF (lower polarity may reduce side reactions).

- Quality Control : Implement in-line FTIR to monitor sulfate ester formation in real time .

Q. What frameworks are recommended for ecological risk assessment of this compound in terrestrial ecosystems?

- Tiered Risk Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.